![molecular formula C11H16BrNS B1440025 N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine CAS No. 1249187-11-8](/img/structure/B1440025.png)
N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine
Overview
Description
“N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine” is a chemical compound with the IUPAC name N-[(5-bromo-2-thienyl)methyl]-N-methylamine . It has a molecular weight of 206.11 . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8BrNS/c1-8-4-5-2-3-6(7)9-5/h2-3,8H,4H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine” is a liquid at room temperature . It has a molecular weight of 206.11 .Scientific Research Applications
Synthesis and Structural Analysis
- N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine and similar compounds are synthesized for structural analysis and studies. For instance, Ghazzali et al. (2007) explored the synthesis, characterization, and structural determinations of N,N′-bis(thiophenyl-2-methylene)hydrazine derivatives, showcasing their nonlinear optical properties and interactions (Ghazzali et al., 2007).
Crystallography and Molecular Design
- The compound and its derivatives are used in crystallography studies to understand molecular interactions and structure. For example, Geiger et al. (2014) analyzed the crystal structure of a closely related compound, revealing important aspects of its molecular geometry (Geiger et al., 2014).
Schiff Base Ligands and Metal Complexes
- The compound is used in the synthesis of Schiff base ligands and metal complexes, which have applications in areas such as DNA binding and potential anticancer research. Warad et al. (2020) synthesized a N3S2 pentadentate Schiff base ligand derived from 5-bromothiophene-2-carbaldehyde and studied its DNA-binding properties (Warad et al., 2020).
Antimicrobial and Antifungal Properties
- Derivatives of N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine have been studied for their antimicrobial and antifungal properties. Sharma et al. (2022) synthesized 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones and evaluated their antibacterial and antifungal efficacy (Sharma et al., 2022).
Organic Synthesis and Medicinal Chemistry
- The compound serves as an important intermediate in organic synthesis and medicinal chemistry. Various studies focus on the synthesis of novel derivatives that may exhibit different biological activities, such as anti-inflammatory and anticancer effects, as demonstrated by Abdou et al. (2010) (Abdou et al., 2010).
Pharmaceutical Applications
- Research on N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine derivatives also extends to the development of potential pharmaceutical agents. For example, Foroumadi et al. (2005) synthesized derivatives with significant antibacterial activity against various microorganisms (Foroumadi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNS/c1-13(9-4-2-3-5-9)8-10-6-7-11(12)14-10/h6-7,9H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOZQLVAZMLQCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(S1)Br)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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